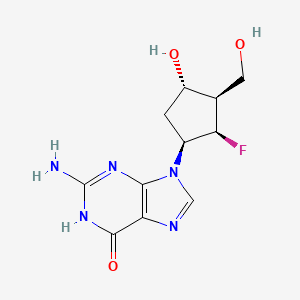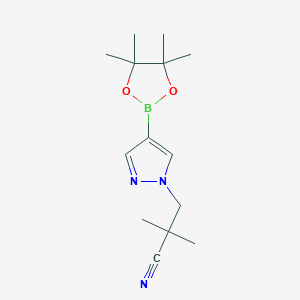![molecular formula C12H12BrNO2 B11843867 5-[(2-Bromoethoxy)methyl]quinolin-8-ol CAS No. 91844-22-3](/img/structure/B11843867.png)
5-[(2-Bromoethoxy)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Bromoethoxy)methyl]quinolin-8-ol is a heterocyclic compound derived from 8-hydroxyquinoline. It is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a quinoline ring substituted with a bromoethoxy group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromoethoxy)methyl]quinolin-8-ol involves the reaction of 8-hydroxyquinoline with 2-bromoethanol in the presence of a base, such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product with good yield and solubility in common organic solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Bromoethoxy)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Oxidized quinoline derivatives with different oxidation states.
Reduction Reactions: Reduced quinoline derivatives with partially or fully reduced rings.
Scientific Research Applications
5-[(2-Bromoethoxy)methyl]quinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[(2-Bromoethoxy)methyl]quinolin-8-ol involves its ability to form chemical bonds with metal ions, thereby inhibiting metal corrosion. The compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. This process is facilitated by the presence of the bromoethoxy group, which enhances the compound’s affinity for metal surfaces .
Comparison with Similar Compounds
Similar Compounds
5-[(3-Bromopropoxy)methyl]quinolin-8-ol: Another derivative of 8-hydroxyquinoline with a similar structure but a different alkoxy group.
8-Hydroxyquinoline: The parent compound from which 5-[(2-Bromoethoxy)methyl]quinolin-8-ol is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and enhances its efficacy as a corrosion inhibitor. The presence of the bromoethoxy group allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
CAS No. |
91844-22-3 |
|---|---|
Molecular Formula |
C12H12BrNO2 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
5-(2-bromoethoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C12H12BrNO2/c13-5-7-16-8-9-3-4-11(15)12-10(9)2-1-6-14-12/h1-4,6,15H,5,7-8H2 |
InChI Key |
BBHKFUWMMXHGDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)COCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



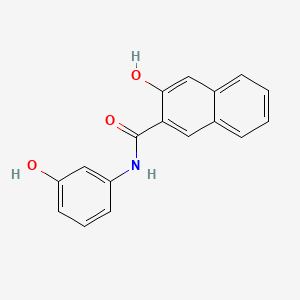

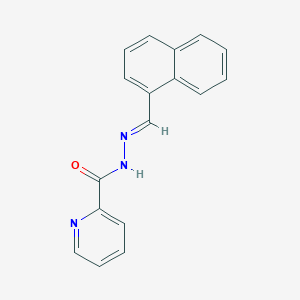
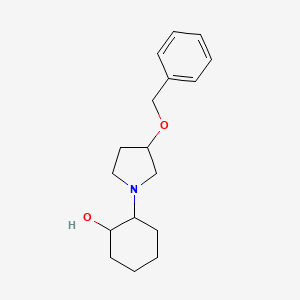
![4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11843818.png)
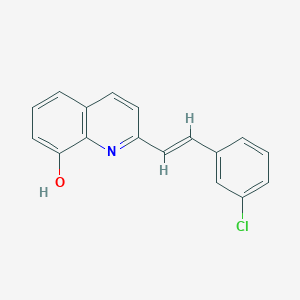
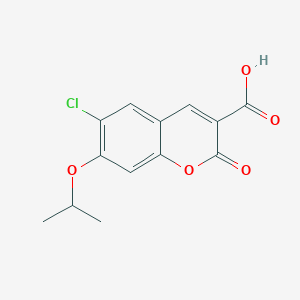



![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)
